![molecular formula C12H11N3 B15165144 2-[(E)-(2-Methylphenyl)diazenyl]pyridine CAS No. 200729-78-8](/img/structure/B15165144.png)
2-[(E)-(2-Methylphenyl)diazenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(2-Methylphenyl)diazenyl]pyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals . This compound, in particular, features a pyridine ring substituted with an azo group linked to a 2-methylphenyl group, making it a heterocyclic azo dye.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Methylphenyl)diazenyl]pyridine typically involves the diazotization of 2-methyl aniline followed by coupling with pyridine. The reaction conditions generally include the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, which is then reacted with pyridine under basic conditions .
Industrial Production Methods
Industrial production of azo compounds like this compound often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(2-Methylphenyl)diazenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo derivatives or primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(2-Methylphenyl)diazenyl]pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a dye in textile and printing industries.
Wirkmechanismus
The mechanism of action of 2-[(E)-(2-Methylphenyl)diazenyl]pyridine involves its interaction with biological molecules through its azo group. The compound can undergo reduction in vivo to form active metabolites that interact with cellular targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-(4-Methylphenyl)diazenyl]pyridine
- 2-[(E)-(2-Chlorophenyl)diazenyl]pyridine
- 2-[(E)-(2-Nitrophenyl)diazenyl]pyridine
Uniqueness
2-[(E)-(2-Methylphenyl)diazenyl]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar azo compounds .
Eigenschaften
CAS-Nummer |
200729-78-8 |
|---|---|
Molekularformel |
C12H11N3 |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
(2-methylphenyl)-pyridin-2-yldiazene |
InChI |
InChI=1S/C12H11N3/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13-12/h2-9H,1H3 |
InChI-Schlüssel |
ICDPWVJSGNSOMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


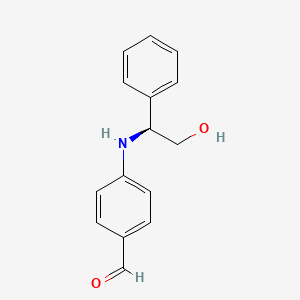
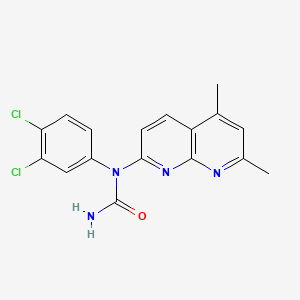
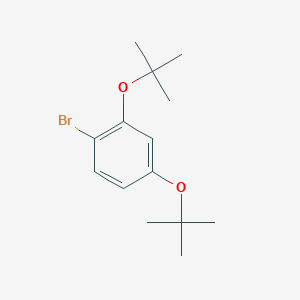

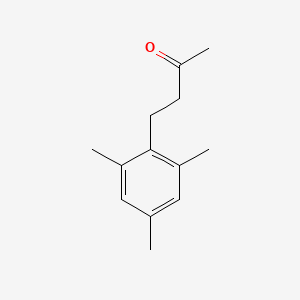
![Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)-](/img/structure/B15165097.png)
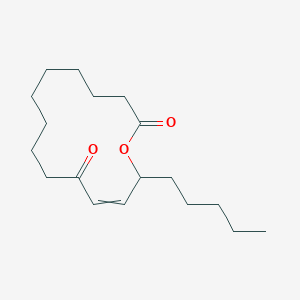

![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
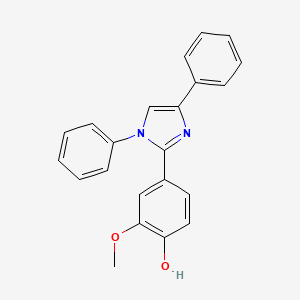

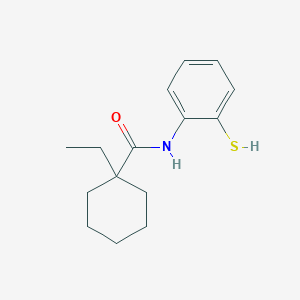
![(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15165159.png)
